



Technical Support Center: Ensuring Success in siRNA Experiments by Preventing RNase Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CDK1 Human Pre-designed	
	siRNA Set A	
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Ribonucleases (RNases) are ubiquitous and notoriously stable enzymes that can rapidly degrade RNA, compromising siRNA experiments and leading to inaccurate or inconclusive results. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to maintain an RNase-free environment and ensure the integrity of your siRNA experiments.

Troubleshooting Guide: Diagnosing and Resolving RNase Contamination

Unexplained variability, low knockdown efficiency, or complete failure of siRNA experiments can often be attributed to RNase contamination. This guide will help you systematically troubleshoot potential sources of contamination.

Issue: Inconsistent or failed gene knockdown in siRNA experiments.

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Steps	Recommended Action
Contaminated Reagents	1. Test for RNase activity: Use a commercial RNase detection kit to test all aqueous solutions (water, buffers, siRNA diluents).[1][2] 2. Aliquot reagents: Prepare small, single-use aliquots of all critical reagents to prevent contamination of stock solutions.[3] 3. Use certified RNase-free reagents: Whenever possible, purchase and use commercially available reagents that are certified to be RNase-free.[4] [5][6]	If contamination is detected, discard the suspect reagent and replace it with a fresh, certified RNase-free stock. If preparing your own solutions, follow strict protocols for rendering them RNase-free (see Experimental Protocols section).
Contaminated Lab Surfaces and Equipment	1. Thoroughly decontaminate your workspace: Before starting, clean your bench, pipettes, and any equipment that will come into contact with your samples using a commercial RNase decontamination solution (e.g., RNaseZap™).[7][8] 2. Dedicate equipment: If possible, maintain a separate set of pipettes and equipment exclusively for RNA work.[6][7] 3. Regular cleaning schedule: Implement a routine cleaning schedule for your RNA work area.[7][9][10]	Immediately decontaminate all surfaces and equipment if contamination is suspected. Follow the detailed decontamination protocols provided below.
Improper Handling Technique	1. Always wear gloves: Human skin is a major source of	Review and reinforce proper aseptic handling techniques



RNases.[3][5][11] Always wear nitrile or vinyl gloves and change them frequently, especially after touching non-decontaminated surfaces like door handles or computer keyboards.[4][12] 2. Use barrier tips: Employ sterile, disposable barrier pipette tips to prevent cross-contamination from the pipette barrel.[4][7] 3. Avoid talking over open tubes: Saliva can contain RNases.

with all personnel working on the experiment.

Contaminated Consumables

1. Use certified RNase-free plasticware: Always use sterile, disposable plastic tubes and pipette tips that are certified as RNase-free.[4][11] 2. Properly treat glassware: If using glassware, ensure it has been properly decontaminated by baking at high temperatures.[5] [11] Autoclaving alone is not sufficient to inactivate all RNases.[5][13]

Discard any consumables that are not certified RNase-free or have not been properly decontaminated.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in a lab?

A1: RNases are everywhere in the laboratory environment. The most common sources include:

- Personnel: Skin, hair, and saliva are major sources of RNases.[5][11][14]
- Solutions and Reagents: Water and buffers can become contaminated if not prepared and stored correctly.[4][9][11]

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- Surfaces and Equipment: Benchtops, pipettes, electrophoresis tanks, and other lab equipment can harbor RNases from dust, aerosols, and contact with non-sterile materials.[8]
 [9][11]
- Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can introduce contamination.[11]
- Samples: The biological samples themselves contain endogenous RNases that are released during cell lysis.[5][11]

Q2: Is autoclaving sufficient to eliminate RNase contamination?

A2: No, autoclaving alone is not always sufficient to completely inactivate RNases.[5][13] Some RNases are very robust and can refold into an active conformation upon cooling.[11][15] For glassware and metalware, baking at a high temperature is recommended. For solutions, treatment with DEPC followed by autoclaving is a common and effective method.[4][5]

Q3: How can I test my solutions for the presence of RNases?

A3: Several commercial kits are available for detecting RNase activity. These are typically fluorescence-based assays where an RNA substrate is linked to a fluorescent reporter and a quencher. In the presence of RNases, the substrate is cleaved, separating the reporter and quencher, which results in a detectable fluorescent signal.[1][2] It is recommended to test water sources monthly and bench-prepared reagents as needed.[2][9]

Q4: What is the difference between an RNase inhibitor and an RNase decontamination solution?

A4: An RNase inhibitor is a protein that binds to and inactivates RNases, and it is typically added directly to your enzymatic reactions (like reverse transcription or in vitro transcription) to protect your RNA from degradation.[7][11] An RNase decontamination solution (like RNaseZap™) is a chemical reagent used to eliminate RNases from surfaces, glassware, and plasticware.[7][8] It is not added to reactions.

Q5: Can I use DEPC to treat all my buffers?



A5: No, DEPC (diethyl pyrocarbonate) should not be used with buffers that contain primary amines, such as Tris, as it will react with the amine groups.[7][13] For these buffers, you should prepare them using RNase-free water and baked glassware in a dedicated RNase-free area. [13] Alternatively, some commercial reagents like RNAsecure™ can be used to treat solutions containing Tris.[8]

Experimental ProtocolsProtocol 1: Preparation of DEPC-Treated Water

Diethyl pyrocarbonate (DEPC) is an agent that inactivates RNases by modifying histidine residues.[4] Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE).[16]

- Add 1 ml of DEPC to 1 liter of water (for a 0.1% v/v solution) in a glass bottle.[14]
- Shake the bottle vigorously to ensure the DEPC is well-dispersed.
- Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.[7][16]
- Autoclave the treated water for a minimum of 15-45 minutes to inactivate any remaining DEPC.[7][16] The smell of DEPC should be gone after proper autoclaving.

Protocol 2: Decontamination of Lab Surfaces and Equipment

This protocol is for routine cleaning of benchtops, pipettors, and other non-disposable items.

- Surface Decontamination:
 - Spray the surface liberally with a commercial RNase decontamination solution.[8][17]
 - Wipe the surface thoroughly with a clean paper towel.
 - Rinse the surface with RNase-free water.
 - Dry the surface with a fresh, clean paper towel.[17]



- Pipettor Decontamination:
 - Following the manufacturer's instructions, disassemble the shaft of the pipettor.
 - Soak the shaft in an RNase decontamination solution for one minute.[17]
 - Rinse the shaft thoroughly with RNase-free water and allow it to dry completely before reassembly.[17]

Protocol 3: Decontamination of Glassware and Metalware

- Wash the items with a detergent and rinse thoroughly with water.
- Bake the glassware or metalware in an oven at 180°C or higher for at least 4-8 hours.[5][13] [15] This high heat will irreversibly inactivate RNases.

Protocol 4: Decontamination of Non-disposable Plasticware

- Rinse the plasticware with 0.1 M NaOH, 1 mM EDTA, followed by a thorough rinse with RNase-free water.[5]
- Alternatively, for chloroform-resistant plastics, you can rinse with chloroform to inactivate RNases.[5]
- Another method is to soak the items in 3% hydrogen peroxide for 10-15 minutes, followed by a thorough rinse with RNase-free water.[4][5]

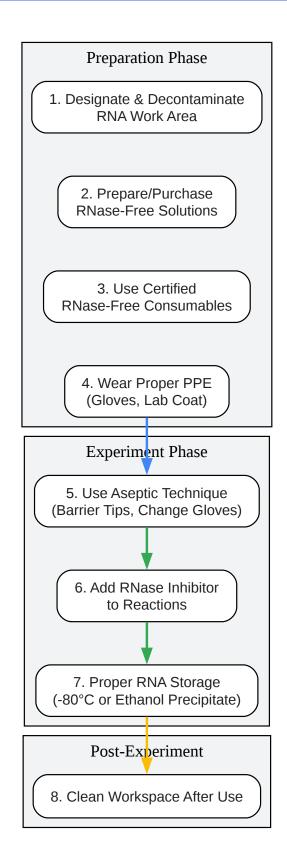
Quantitative Data Summary



Decontaminatio n Method	Reagent/Conditi on	Concentration/S etting	Incubation Time	Applicable to
Chemical Treatment (Water/Buffers)	DEPC	0.1% (v/v)	2 hours at 37°C or overnight at RT, then autoclave	Water and non- amine containing buffers[7][13][16]
Heat Treatment	Baking (Dry Heat)	≥ 180°C	≥ 4 hours	Glassware, metalware[5][13]
Chemical Treatment (Surfaces)	Commercial Decontamination Solution	As supplied	Per manufacturer's instructions	Benchtops, pipettes, equipment[7][8] [17]
Chemical Treatment (Plasticware)	Hydrogen Peroxide	3%	10-15 minutes	Polycarbonate, polystyrene materials[4][5] [14]
Chemical Treatment (Plasticware)	NaOH/EDTA	0.1 M NaOH, 1 mM EDTA	N/A (Rinse)	Non-disposable plasticware[5]

Visual Guides

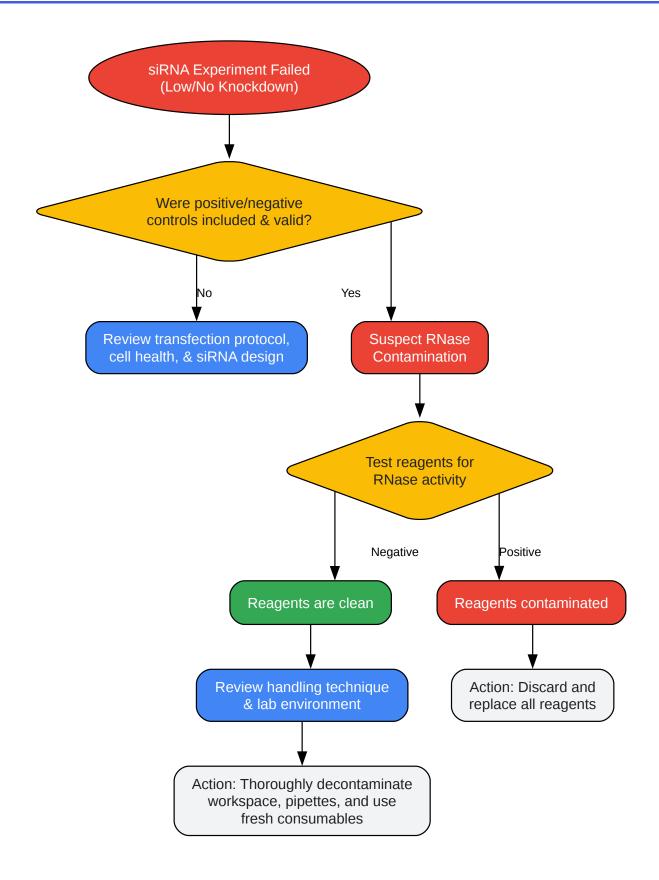




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Caption: Workflow for establishing and maintaining an RNase-free environment.





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- To cite this document: BenchChem. [Technical Support Center: Ensuring Success in siRNA Experiments by Preventing RNase Contamination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829462#how-to-avoid-rnase-contamination-in-sirna-experiments]



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